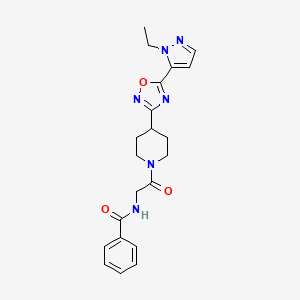

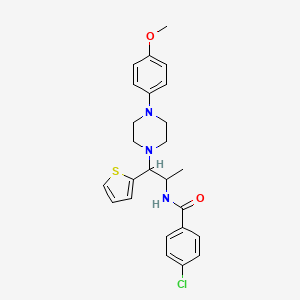

N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

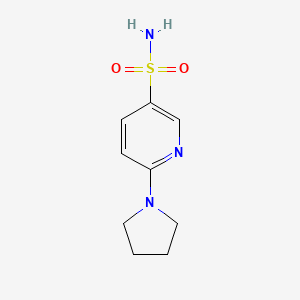

The compound contains several functional groups including a pyrazole ring, an oxadiazole ring, a piperidine ring, and an amide group. Pyrazole and oxadiazole rings are often found in biologically active compounds . The piperidine ring is a common feature in many pharmaceuticals, and the amide group is a key functional group in proteins .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings and functional groups. Detailed structural analysis would require experimental techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the amide group. The pyrazole and oxadiazole rings might participate in electrophilic substitution reactions, while the amide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and an amide group could impact its solubility, stability, and reactivity .Scientific Research Applications

Serotonin Receptor Antagonism

This compound exhibits high affinity for the 5-hydroxytryptamine 2A (5-HT2A) receptor , acting as an antagonist . It’s particularly selective for the 5-HT2A receptor over other serotonin receptor subtypes, which makes it a valuable tool for studying psychiatric and neurological disorders where serotonin plays a key role.

Antiplatelet Activity

Due to its action on serotonin receptors, which are known to influence platelet aggregation, this compound can be used to investigate new antiplatelet therapies . This could be particularly useful for the development of treatments for conditions like thrombosis and acute coronary syndromes.

Vascular Pharmacology

The compound has shown to inhibit 5-HT-mediated vasoconstriction in rabbit aortic rings . This suggests potential applications in studying vascular diseases and could lead to the development of new vasodilatory drugs.

Anticoronavirus Activity

Derivatives of this compound, specifically those containing the 1H-pyrazol-1-yl group, have shown promising in vitro activity against coronaviruses . This opens up avenues for research into antiviral agents, especially in the wake of the COVID-19 pandemic.

Antitumoral Activity

The same derivatives have also displayed antitumoral properties, with mode-of-action studies revealing that this activity is due to inhibition of tubulin polymerization . This could be significant for cancer research, particularly in the search for novel chemotherapeutic agents.

Antimicrobial Potential

Compounds with similar structures have been evaluated for their antimicrobial potential against various pathogens . This compound could serve as a starting point for the development of new antimicrobial drugs, addressing the growing concern of antibiotic resistance.

Safety And Hazards

Future Directions

properties

IUPAC Name |

N-[2-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O3/c1-2-27-17(8-11-23-27)21-24-19(25-30-21)15-9-12-26(13-10-15)18(28)14-22-20(29)16-6-4-3-5-7-16/h3-8,11,15H,2,9-10,12-14H2,1H3,(H,22,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPIPNDMBKLKGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)CNC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B2938500.png)

![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2938511.png)

![4-[[1-(4-Cyanophenyl)tetrazol-5-yl]sulfonylmethyl]benzoic acid](/img/structure/B2938514.png)